molecular formula C21H22ClN5O3S B11236768 2-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide

2-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11236768
M. Wt: 459.9 g/mol
InChI Key: WJUQYVOEPHVBHS-UHFFFAOYSA-N
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Description

2-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro group, a morpholinopyrimidine moiety, and a benzenesulfonamide structure. It is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps. One common method involves the reaction of 2-chlorobenzenesulfonyl isocyanate with 4-amino-4-methyl-6-morpholinopyrimidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or water.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of substituted sulfonamides or thiols.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of secondary amines or sulfonamides.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide involves the inhibition of specific enzymes or receptors. For instance, in medicinal applications, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound can also interact with microbial enzymes, disrupting their metabolic processes and resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide is unique due to its specific structural features, such as the morpholinopyrimidine moiety, which imparts distinct biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C21H22ClN5O3S

Molecular Weight

459.9 g/mol

IUPAC Name

2-chloro-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H22ClN5O3S/c1-15-14-20(27-10-12-30-13-11-27)25-21(23-15)24-16-6-8-17(9-7-16)26-31(28,29)19-5-3-2-4-18(19)22/h2-9,14,26H,10-13H2,1H3,(H,23,24,25)

InChI Key

WJUQYVOEPHVBHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N4CCOCC4

Origin of Product

United States

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